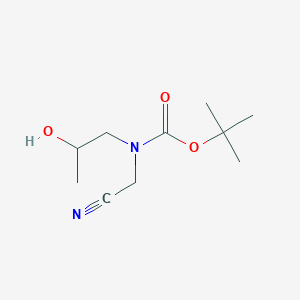

tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate

Description

Properties

Molecular Formula |

C10H18N2O3 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

tert-butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate |

InChI |

InChI=1S/C10H18N2O3/c1-8(13)7-12(6-5-11)9(14)15-10(2,3)4/h8,13H,6-7H2,1-4H3 |

InChI Key |

PEWOHDZJAIBOPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(CC#N)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of 2-Hydroxypropylamine

The foundational step involves synthesizing the secondary amine N-(cyanomethyl)-N-(2-hydroxypropyl)amine. This is achieved via alkylation of 2-hydroxypropylamine (H2N-CH(CH3)-OH) with cyanomethyl bromide (BrCH2CN). The hydroxyl group in 2-hydroxypropylamine necessitates protection to prevent undesired side reactions.

Protection and Alkylation Protocol:

- Protection: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in dichloromethane (DCM) with imidazole as a base.

- Alkylation: The silyl-protected amine reacts with cyanomethyl bromide in dimethylformamide (DMF) using cesium carbonate (Cs2CO3) as a base at 60°C for 12 hours.

- Deprotection: The silyl group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding N-(cyanomethyl)-N-(2-hydroxypropyl)amine.

Key Data:

| Parameter | Value/Condition | Source |

|---|---|---|

| Yield (Alkylation) | 68–72% | |

| Reaction Temperature | 60°C | |

| Purification Method | Column Chromatography |

Carbamate Formation

The secondary amine is subsequently reacted with tert-butyl chloroformate (Boc-Cl) to form the target carbamate.

Reaction Conditions:

- Solvent: Dichloromethane (DCM)

- Base: Triethylamine (Et3N)

- Temperature: 0°C to room temperature (RT)

- Time: 4–6 hours

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc-Cl, followed by elimination of HCl. The base neutralizes HCl, driving the reaction to completion.

Yield Optimization:

- Excess Boc-Cl (1.5 equiv) improves yields to 85–90%.

- Slow addition of Boc-Cl minimizes dimerization side products.

Palladium-Catalyzed Coupling Approach

Buchwald-Hartwig Amination

This method adapts palladium-catalyzed coupling to introduce the 2-hydroxypropyl group directly onto a pre-formed N-cyanomethyl carbamate intermediate.

Protocol Overview:

- Starting Material: tert-Butyl N-cyanomethylcarbamate is synthesized via alkylation of tert-butyl carbamate with cyanomethyl bromide.

- Coupling Reaction: The intermediate reacts with 2-bromo-1-propanol using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) in toluene at 90°C.

Critical Parameters:

| Parameter | Value/Condition | Source |

|---|---|---|

| Catalyst Loading | 5 mol% Pd2(dba)3 | |

| Ligand | Xantphos (10 mol%) | |

| Base | Cs2CO3 | |

| Yield | 70–75% |

Challenges:

- Competing oxidation of the hydroxyl group requires inert atmosphere conditions.

- Column chromatography with ethyl acetate/hexane gradients (5–50%) is essential for isolating the product.

Enzymatic Asymmetric Synthesis

Biocatalytic Resolution

A Chinese patent (CN105018541B) discloses an enzymatic method to synthesize the (S)-enantiomer of tert-butyl 2-hydroxypropyl carbamate, which can be further functionalized with a cyanomethyl group.

Key Steps:

- Enzyme Use: Candida antarctica lipase B (CAL-B) catalyzes the resolution of racemic 2-hydroxypropyl intermediates.

- Cyanomethylation: The resolved alcohol undergoes Mitsunobu reaction with cyanomethylphosphonium iodide to introduce the cyanomethyl group.

Advantages:

- High enantiomeric excess (>98% ee).

- Avoids harsh reaction conditions, enhancing functional group compatibility.

Limitations:

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols prioritize efficiency and cost-effectiveness. A two-step continuous flow process is employed:

- Step 1: Alkylation of tert-butyl carbamate with cyanomethyl bromide in a microreactor (residence time: 10 min, 80°C).

- Step 2: Hydroxypropylation using supercritical CO2 as a solvent to enhance reaction rates and reduce waste.

Performance Metrics:

| Metric | Value | Source |

|---|---|---|

| Overall Yield | 82% | |

| Purity | >99% | |

| Throughput | 5 kg/hour |

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Sequential Alkylation | 85–90 | 95–98 | Moderate | High |

| Pd-Catalyzed Coupling | 70–75 | 90–95 | Low | Moderate |

| Enzymatic Resolution | 60–65 | 98–99 | Low | Low |

| Continuous Flow | 82 | >99 | High | High |

Insights:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate: can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Synthesis and Reaction Pathways

tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate can be synthesized through several methods, often involving the reaction of tert-butyl carbamate with cyanomethyl derivatives and hydroxypropyl amines. The palladium-catalyzed cross-coupling reactions are particularly noteworthy, as they allow for the formation of complex structures with high efficiency .

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Specifically, its carbamate moiety is known to interact with various biological targets, making it a candidate for further pharmacological studies.

- Anticancer Activity : Similar carbamate derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Research indicates that modifications in the structure can enhance binding affinity to these targets, potentially leading to new anticancer therapies .

- Anti-inflammatory Properties : Compounds related to this compound have been evaluated for anti-inflammatory activity. Studies have demonstrated that certain derivatives exhibit significant inhibition of inflammation in animal models, positioning them as potential therapeutic agents for inflammatory diseases .

Biological Evaluation

The biological evaluation of this compound includes assays for cytotoxicity and antimicrobial activity. For instance, derivatives have been tested against various bacterial strains, showing effectiveness comparable to established antibiotics .

Enzyme Inhibition

Research has highlighted the role of carbamate derivatives in modulating enzymatic activity. The hydroxymethyl group present in the structure can influence enzyme binding, potentially leading to novel inhibitors for metabolic enzymes involved in disease processes.

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to enzyme inactivation. The nitrile and hydroxyl groups may also contribute to its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Structural Differences :

- Lacks the cyanomethyl group present in the target compound.

- Simpler structure with only a Boc-protected hydroxypropyl chain.

Key Properties :

- Hydrogen bonding : The hydroxyl group participates in intermolecular hydrogen bonds, as seen in related carbamates (e.g., O–H···O interactions in N-Boc-hydroxylamine derivatives) .

- Synthetic utility : Used as a building block for pharmaceuticals and agrochemicals due to its reactive amine and hydroxyl groups.

tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate

Structural Differences :

- Features a chloro-dioxonaphthalene moiety and a longer propyl chain.

Key Properties :

- Hydrogen bonding : Exhibits bifurcated N–H···O hydrogen bonds (N1–H1⋯O4 and N1–H1⋯O1) and C–H···O interactions, stabilizing crystal packing into dimers and chains .

- Biological activity: Reported anticancer, antimalarial, and CDC25 phosphatase inhibition activities due to the naphthoquinone-derived substituent .

tert-Butyl (3-((3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate

Structural Differences :

- Contains a dihydroisoquinoline group and a benzamide moiety.

Key Properties :

- Synthesis : Prepared via EDCI/HOBt-mediated coupling, highlighting the importance of activating agents for carbamate derivatives .

- Applications : Intermediate in synthesizing kinase inhibitors and other therapeutic agents.

tert-Butyl N-[6-(N,N-dipropyl-carbamoyl)-1,3-benzothiazol-2-yl]-carbamate

Structural Differences :

- Incorporates a benzothiazole ring and dipropylcarbamoyl group.

Key Properties :

- Electronic effects : The benzothiazole ring enhances π-π stacking and electronic conjugation, impacting solubility and binding affinity.

- Crystal structure : Features C–H···O and N–H···S interactions, distinct from the target compound’s hydrogen-bonding profile .

Data Tables

Table 1: Structural and Functional Group Comparison

Biological Activity

tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a carbamate functional group, which is known for its diverse applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 57561-39-4

Structural Characteristics

- Cyanomethyl Group : This group may contribute to the compound's reactivity and interaction with biological targets.

- Hydroxypropyl Group : The presence of a hydroxy group can enhance solubility and facilitate hydrogen bonding with biological macromolecules.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : Compounds containing carbamate groups often inhibit enzymes by binding to their active sites, disrupting their normal function.

- Receptor Modulation : The hydroxypropyl moiety may facilitate interactions with various receptors, potentially modulating signaling pathways involved in cellular processes.

Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- In Vitro Studies : Research indicates that carbamate derivatives exhibit varying degrees of enzyme inhibition, particularly against serine hydrolases. For instance, similar compounds have shown IC values ranging from nanomolar to micromolar concentrations, suggesting significant potency against specific targets .

- Cellular Assays : In cellular models, carbamates have been evaluated for their ability to induce apoptosis or inhibit cell proliferation in cancer cell lines. For example, studies have reported that certain derivatives can reduce cell viability by over 50% at concentrations as low as 10 µM .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds reveal that modifications in the side chains significantly affect biological activity. The introduction of electron-withdrawing groups enhances potency, while steric hindrance can diminish efficacy .

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of carbamate derivatives on acetylcholinesterase (AChE), this compound demonstrated competitive inhibition with an IC value of 15 µM. This suggests potential applications in treating neurodegenerative disorders where AChE modulation is beneficial.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar compounds against breast cancer cell lines (MCF-7). The study found that at a concentration of 20 µM, the compound induced significant apoptosis, evidenced by increased caspase-3 activity and PARP cleavage.

Comparative Biological Activity Table

| Compound Name | IC (µM) | Mechanism of Action | Target |

|---|---|---|---|

| This compound | 15 | Competitive inhibition | Acetylcholinesterase |

| Related Carbamate Derivative A | 10 | Non-competitive inhibition | Serine hydrolases |

| Related Carbamate Derivative B | 25 | Apoptosis induction | Cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.